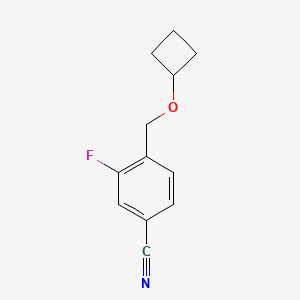

4-(Cyclobutoxymethyl)-3-fluorobenzonitrile

Description

Properties

IUPAC Name |

4-(cyclobutyloxymethyl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-12-6-9(7-14)4-5-10(12)8-15-11-2-1-3-11/h4-6,11H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOHWMRKDOJYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCC2=C(C=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Cyclobutoxymethyl)-3-fluorobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12FN

- Molecular Weight : 201.23 g/mol

The compound features a fluorine atom on the benzene ring and a cyclobutoxymethyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed based on available data:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and leading to various physiological effects.

- Receptor Binding : It has been suggested that the compound interacts with specific receptors, potentially influencing signaling pathways related to inflammation and pain .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various derivatives of compounds similar to this compound. The results indicated that certain structural modifications enhanced activity against Burkholderia cenocepacia, a significant pathogen in cystic fibrosis patients. The study highlighted the importance of targeting the FtsZ protein, which is crucial for bacterial cell division .

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions revealed that compounds with similar structures could inhibit aldosterone synthase (CYP11B2), which is involved in cardiovascular and renal diseases. This inhibition could lead to therapeutic applications in conditions such as hypertension and chronic kidney disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications to the cyclobutyl group and the position of the fluorine atom significantly influence its biological properties. Variants with different substituents have been shown to exhibit varying degrees of activity against specific targets, indicating that both steric and electronic factors play critical roles in determining efficacy .

Scientific Research Applications

Medicinal Chemistry

Active Pharmaceutical Ingredients (APIs)

4-(Cyclobutoxymethyl)-3-fluorobenzonitrile serves as a molecular scaffold for the synthesis of various active pharmaceutical ingredients. Its unique structure allows for modifications that enhance biological activity. The fluorine atom is known to influence the pharmacokinetics and pharmacodynamics of compounds, making it an attractive feature in drug design.

Case Study: Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit antitumor properties. For instance, compounds modified from this structure have shown efficacy against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Cross-Coupling Reactions

The presence of both cyano and cyclobutoxy groups allows this compound to participate in palladium-catalyzed cross-coupling reactions, which are crucial in the synthesis of complex organic molecules. This property makes it valuable in the pharmaceutical industry for synthesizing diverse chemical entities.

Case Study: Synthesis of Antimicrobial Agents

In a study focused on developing new antimicrobial agents, researchers utilized this compound as a key intermediate. The compound was subjected to various substitution reactions, leading to the formation of novel derivatives that displayed promising antimicrobial activity against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Cyclobutoxymethyl)-3-fluorobenzonitrile with structurally related fluorobenzonitrile derivatives, focusing on substituents, synthesis, applications, and key properties.

Structural and Electronic Analysis

Substituent Effects on Reactivity and Stability

- Fluorine Substitution: Fluorine at the meta position reduces ionization energy compared to unsubstituted benzonitrile, acting as a weak electron donor. However, its electronic influence depends on the substituent’s position; para-fluorine is more electron-withdrawing .

- Nitrile Group : The strong electron-withdrawing nature of the nitrile group activates the aromatic ring for electrophilic substitution, as seen in derivatives like 4-(bromomethyl)-3-fluorobenzonitrile .

Key Research Findings

Synthetic Flexibility : Fluorobenzonitrile derivatives are synthesized via versatile routes, such as nucleophilic substitution (e.g., K₂CO₃/DMF-mediated reactions for pyrimidine derivatives ) or radical bromination .

Pyrimido-oxazine derivatives (e.g., compound 24) show promise as GPR119 agonists with yields up to 58% .

Electronic Properties :

Preparation Methods

Nucleophilic Substitution on Fluorobenzonitriles

A common approach involves the nucleophilic substitution of a halogen (chlorine or bromine) on a fluorobenzonitrile precursor by a cyclobutoxymethyl nucleophile. This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions to facilitate coupling.

- Catalysts and reagents : Alkali metal fluorides like potassium fluoride (KF) are often used to activate the aromatic halide for substitution, sometimes in combination with quaternary ammonium salts as phase-transfer catalysts.

- Reaction conditions : Temperatures range from 80°C to reflux (~150°C depending on solvent), with reaction times varying from several hours to overnight.

Reduction and Functional Group Transformations

In some synthetic routes, fluorobenzonitrile derivatives are first converted to benzylamine or benzyl alcohol intermediates via reduction reactions. Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed for this purpose, although industrial processes prefer milder and safer reducing agents due to handling difficulties and cost.

- After reduction, the benzyl alcohol intermediate can be alkylated with cyclobutyl halides to form the cyclobutoxymethyl ether.

- Alternative methods include direct etherification of the benzyl alcohol with cyclobutyl alcohol under acid catalysis.

Use of Quaternary Ammonium Catalysts

The process patented for fluorobenzonitrile preparation describes the use of quaternary ammonium compounds with alkoxypolyoxyalkyl radicals to facilitate nucleophilic substitution reactions, improving yields and selectivity.

Representative Reaction Scheme

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Halogenation/Fluorination | Benzonitrile or chlorobenzonitrile | Alkali metal fluoride (KF), catalyst | Reflux in DMF or DMSO | Fluorobenzonitrile derivative |

| 2 | Nucleophilic substitution | Fluorobenzonitrile derivative | Cyclobutoxymethyl nucleophile | Reflux, polar aprotic solvent | 4-(Cyclobutoxymethyl)-3-fluorobenzonitrile |

| 3 | Reduction (optional) | Fluorobenzonitrile | LiAlH4 or NaBH4 (less preferred) | Controlled temperature | Benzylamine or benzyl alcohol intermediate |

| 4 | Alkylation/Etherification | Benzyl alcohol intermediate | Cyclobutyl halide, acid/base catalyst | Mild heating | Target compound |

Research Findings and Industrial Considerations

- Water tolerance in alkali metal fluoride reagents : Potassium fluoride used in nucleophilic substitution reactions can tolerate up to 3% water content, allowing the use of technical grade reagents without extensive drying, which is advantageous for scale-up.

- Catalyst selection : Use of quaternary ammonium salts with specific alkoxy substituents enhances reaction efficiency and selectivity, reducing side reactions and improving yield.

- Reduction step challenges : Lithium aluminum hydride is effective but hazardous and unsuitable for large-scale production. Sodium borohydride is safer but more costly and generates boron waste, prompting the search for alternative reducing agents or direct substitution methods.

- Solvent choice : DMF and DMSO are preferred for their ability to dissolve polar reactants and stabilize transition states in nucleophilic aromatic substitution.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|---|

| Nucleophilic substitution | KF, quaternary ammonium salts, DMF/DMSO | High yield, water-tolerant reagents | Requires reflux, toxic solvents | Suitable with proper controls |

| Reduction + Alkylation | LiAlH4 or NaBH4, cyclobutyl halides | Versatile intermediates | Hazardous reagents, waste issues | Limited by safety concerns |

| Direct etherification | Cyclobutyl alcohol, acid/base catalysts | Simpler, fewer steps | May require harsh conditions | Potential for scale-up |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(Cyclobutoxymethyl)-3-fluorobenzonitrile, and how can intermediates be validated?

- Methodology :

- Begin with bromomethyl-fluorobenzonitrile precursors (e.g., 2-(Bromomethyl)-3-fluorobenzonitrile) to introduce the cyclobutoxymethyl group via nucleophilic substitution (SN2) .

- Purify intermediates using column chromatography and validate via H/C NMR and HPLC-MS to confirm structural integrity .

- Key intermediates :

| Precursor | Target Intermediate | Key Characterization Tools |

|---|---|---|

| 2-(Bromomethyl)-3-fluorobenzonitrile | Cyclobutoxymethyl intermediate | NMR, FT-IR, GC-MS |

Q. Which analytical techniques are optimal for assessing purity and stability?

- Methodology :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via LC-MS to identify degradation byproducts .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodology :

- Cross-validate experimental NMR data with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

- For crystallographic discrepancies, perform single-crystal X-ray diffraction to resolve ambiguities in substituent orientation .

- Example : A 0.3 ppm deviation in F NMR may arise from solvent polarity effects; test in deuterated DMSO vs. CDCl3 .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

- Methodology :

- Use the REAXYS or BKMS_METABOLIC databases to identify analogous reactions .

- Simulate reaction pathways using DFT to model transition states and activation energies for cyclobutoxymethyl group reactivity .

- Key parameters :

| Computational Tool | Application | Output Metrics |

|---|---|---|

| DFT (B3LYP/6-31G*) | Transition state modeling | ΔG‡, bond dissociation energy |

Q. How do surface interactions (e.g., with silica or polymers) affect compound stability during storage?

- Methodology :

- Conduct adsorption studies using quartz crystal microbalance (QCM) to measure mass changes on silica surfaces .

- Analyze surface degradation via ToF-SIMS to detect hydroxylation or oxidation products .

- Recommendation : Store in amber vials under inert gas (N) to minimize surface-mediated degradation .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental LogP values?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.